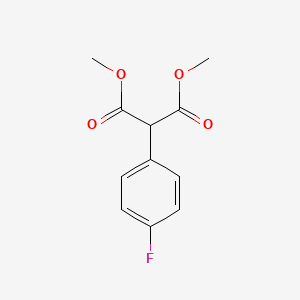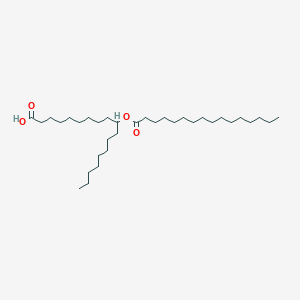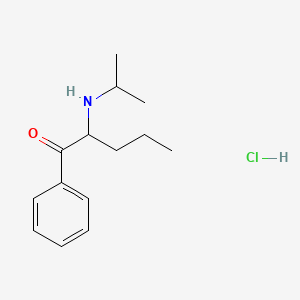
GSK3beta Inhibitor XVIII
Vue d'ensemble
Description
Glycogen synthase kinase-3 beta (GSK-3β) is a highly conserved multifunctional serine/threonine protein kinase widely expressed in many tissues. GSK-3β inhibitors, such as GSK3beta Inhibitor XVIII, have garnered significant attention due to their potential therapeutic applications in various diseases, including cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, and type-II diabetes .
Méthodes De Préparation
The synthesis of GSK3beta Inhibitor XVIII involves multiple steps, typically starting with the preparation of key intermediates. The synthetic routes often include reactions such as nucleophilic substitution, condensation, and cyclization. Reaction conditions may vary, but common reagents include organic solvents, acids, bases, and catalysts. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
GSK3beta Inhibitor XVIII undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
GSK3beta Inhibitor XVIII has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of GSK-3β in various biochemical pathways.
Biology: Helps in understanding the molecular mechanisms underlying cell signaling and regulation.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, Alzheimer’s disease, Parkinson’s disease, and type-II diabetes.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
GSK3beta Inhibitor XVIII exerts its effects by inhibiting the activity of GSK-3β through targeted phosphorylation. This inhibition leads to the attenuation of the signaling pathway, maintaining cellular homeostasis and stimulating biological responses. The molecular targets and pathways involved include various cell-signaling pathways and phosphorylation targets .
Comparaison Avec Des Composés Similaires
GSK3beta Inhibitor XVIII is compared with other GSK-3β inhibitors such as:
- TDZD-8
- VP2.51
- VP2.7
- L803-mts
- PF-04802367 (PF-367)
These compounds share similar inhibitory effects on GSK-3β but differ in their chemical structures, selectivity, and potency. This compound is unique due to its specific molecular interactions and therapeutic potential .
Propriétés
IUPAC Name |
[2-chloro-4-[(4-thiophen-2-ylpyrimidin-2-yl)amino]phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5OS/c1-25-8-10-26(11-9-25)19(27)15-5-4-14(13-16(15)21)23-20-22-7-6-17(24-20)18-3-2-12-28-18/h2-7,12-13H,8-11H2,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDIUVXCUVQLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=CC=CS4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclopropa[cd]pentalene, 1,2-dichloro-1,2,2a,2b,4a,4b-hexahydro-, (1-alpha-,2-ba-,2a-ba-,2b-ba-,4a-b](/img/new.no-structure.jpg)
![[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B593680.png)





![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)
![3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide](/img/structure/B593700.png)
![N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide](/img/structure/B593701.png)
